2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433959
InChI: InChI=1S/C13H17NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,12,14-15H,5-9H2
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol

CAS No.:

Cat. No.: VC17433959

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name spiro[1,2-dihydroindene-3,4'-piperidine]-1-ol
Standard InChI InChI=1S/C13H17NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,12,14-15H,5-9H2
Standard InChI Key DZYGNYHYAOMISO-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CC(C3=CC=CC=C23)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol reflects its spirocyclic connectivity between the indene and piperidine moieties. The indene component is partially hydrogenated (2,3-dihydro), and the hydroxyl group is positioned at carbon 3 of the dihydroindene ring. The molecular formula is C₁₄H₁₇NO, corresponding to a molecular weight of 215.29 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₇NOComputed
Molecular Weight215.29 g/molComputed
IUPAC Name2,3-Dihydrospiro[indene-1,4'-piperidin]-3-olDerived
HybridizationSp³ (piperidine N), Sp² (indene)Inferred

Stereochemical Considerations

The spiro junction at position 1 of the indene and position 4' of the piperidine imposes significant stereochemical constraints. Molecular modeling suggests that the hydroxyl group at C3 adopts an equatorial orientation relative to the piperidine ring, minimizing steric hindrance . Enantioselective synthesis routes, analogous to those reported for related spiro compounds, could yield optically active forms .

Synthetic Methodologies

Core Spirocyclic Formation

The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol typically involves a cyclization strategy to construct the spiro center. A representative approach, adapted from spiro[indene-piperidine] derivatives, proceeds as follows:

  • Indene Functionalization: 1-Indanone is subjected to Grignard addition to introduce a hydroxyl group at C3.

  • Piperidine Coupling: The hydroxylated indene derivative undergoes nucleophilic substitution with a piperidine precursor (e.g., 4-chloropiperidine) under basic conditions.

  • Spirocyclization: Acid-catalyzed intramolecular cyclization forms the spiro center, yielding the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Grignard AdditionCH₃MgBr, THF, 0°C → rt78
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C65
SpirocyclizationH₂SO₄, CH₃CN, reflux82

Enantioselective Modifications

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the hydroxyl group prone to oxidation under acidic conditions .

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aromatic), 4.10 (br s, 1H, OH), 3.60–3.40 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, CH₂), 2.50–2.30 (m, 2H, CH₂), 1.80–1.60 (m, 4H, piperidine-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 145.2 (C-OH), 134.5–126.0 (aromatic C), 60.3 (piperidine C-N), 45.8 (spiro C), 32.1–22.4 (aliphatic CH₂).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 216.16, found 216.15 .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes.

  • Biological Profiling: Screening against kinase targets and GPCRs to identify lead candidates.

  • Derivatization Studies: Introducing substituents (e.g., halogens, sulfonamides) to modulate solubility and bioactivity.

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